

Dihydrobenzofurans: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-methanol

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The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives in three key therapeutic areas: oncology, metabolic diseases (targeting the GPR119 receptor), and neurodegenerative disorders (targeting acetylcholinesterase). The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Anticancer Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. The SAR studies reveal that substitutions on both the benzofuran core and appended phenyl rings play a crucial role in their cytotoxic activity.

Quantitative SAR Data: Anticancer Activity

Compound	R1	R2	R3	Cell Line	IC50 (μM)	Reference
1a	H	H	H	CAL-27 (Oral)	>100	[1]
1b	OCH3	OCH3	COOCH3	CAL-27 (Oral)	48.52 ± 0.95	[1]
1c	OCH3	OCH3	COOH	CAL-27 (Oral)	86.95 ± 4.39	[1]
2a	H	H	H	NCI-H460 (Lung)	>100	[1]
2b	OCH3	OCH3	COOCH3	NCI-H460 (Lung)	53.24 ± 1.49	[1]
2c	OCH3	OCH3	COOH	NCI-H460 (Lung)	>100	[1]

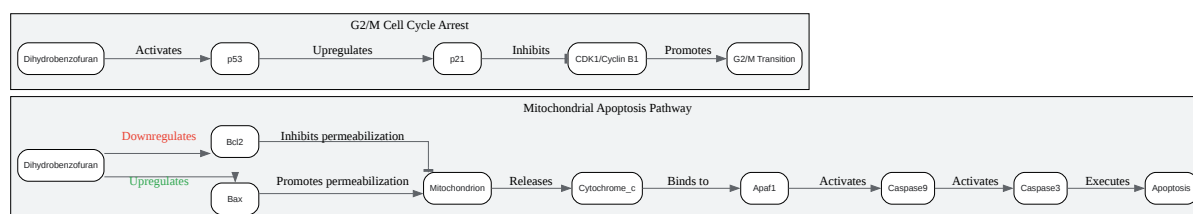
SAR Summary:

- The presence of methoxy groups at the R1 and R2 positions of the phenyl ring, combined with a methyl ester at the R3 position (Compound 1b and 2b), appears to be crucial for anticancer activity against both oral and lung cancer cell lines.
- Conversion of the methyl ester to a carboxylic acid (Compound 1c and 2c) generally leads to a decrease or loss of activity.
- Unsubstituted derivatives (Compound 1a and 2a) show weak to no activity.

Signaling Pathways in Anticancer Activity

Dihydrobenzofuran derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2] Furthermore, these compounds

can cause cell cycle arrest at the G2/M phase, often through a p53-dependent pathway involving the upregulation of p21 and downregulation of cyclin B1.[1][3]



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Anticancer mechanisms of dihydrobenzofurans.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are treated with various concentrations of the dihydrobenzofuran derivatives and incubated for 48-72 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

GPR119 Agonist Activity of Dihydrobenzofuran Derivatives

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. Dihydrobenzofuran derivatives have emerged as potent GPR119 agonists.

Quantitative SAR Data: GPR119 Agonist Activity

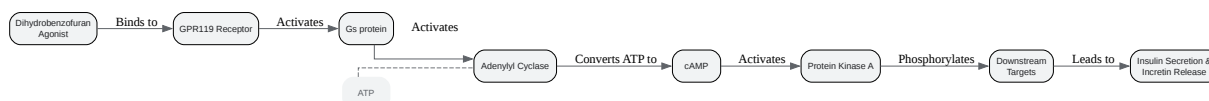
Compound	R1	R2	Linker	EC50 (nM)	Reference
3a	H	H	Piperidine	350	[4]
3b	CH3	H	Piperidine	120	[4]
3c	OCH3	H	Piperidine	55	[4]
4a	H	H	Piperazine	480	[4]
4b	CH3	H	Piperazine	210	[4]
4c	OCH3	H	Piperazine	98	[4]

SAR Summary:

- Substitution on the dihydrobenzofuran ring significantly impacts agonist potency. Electron-donating groups like methyl (CH3) and methoxy (OCH3) at the R1 position enhance activity.
- The nature of the heterocyclic linker also influences potency, with piperidine-linked compounds generally showing higher activity than piperazine-linked analogues.

Signaling Pathway for GPR119 Agonism

GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion and incretin release.[5]



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GPR119 agonist signaling pathway.

Experimental Protocol: cAMP Assay

Intracellular cAMP levels are measured to determine the potency of GPR119 agonists.

- **Cell Culture:** HEK293 cells stably expressing human GPR119 are cultured in appropriate media.
- **Cell Seeding:** Cells are seeded into 384-well plates.
- **Compound Incubation:** Cells are incubated with various concentrations of the dihydrobenzofuran agonists for 30 minutes at room temperature.
- **Lysis and Detection:** A lysis buffer containing a competitive HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit's reagents is added.
- **Fluorescence Measurement:** The fluorescence is read on a plate reader at the appropriate wavelengths for the HTRF assay.
- **EC50 Calculation:** The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Acetylcholinesterase Inhibition by Dihydrobenzofuran Derivatives

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of acetylcholine, these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Dihydrobenzofuran derivatives have shown promise as AChE inhibitors.

Quantitative SAR Data: Acetylcholinesterase Inhibition

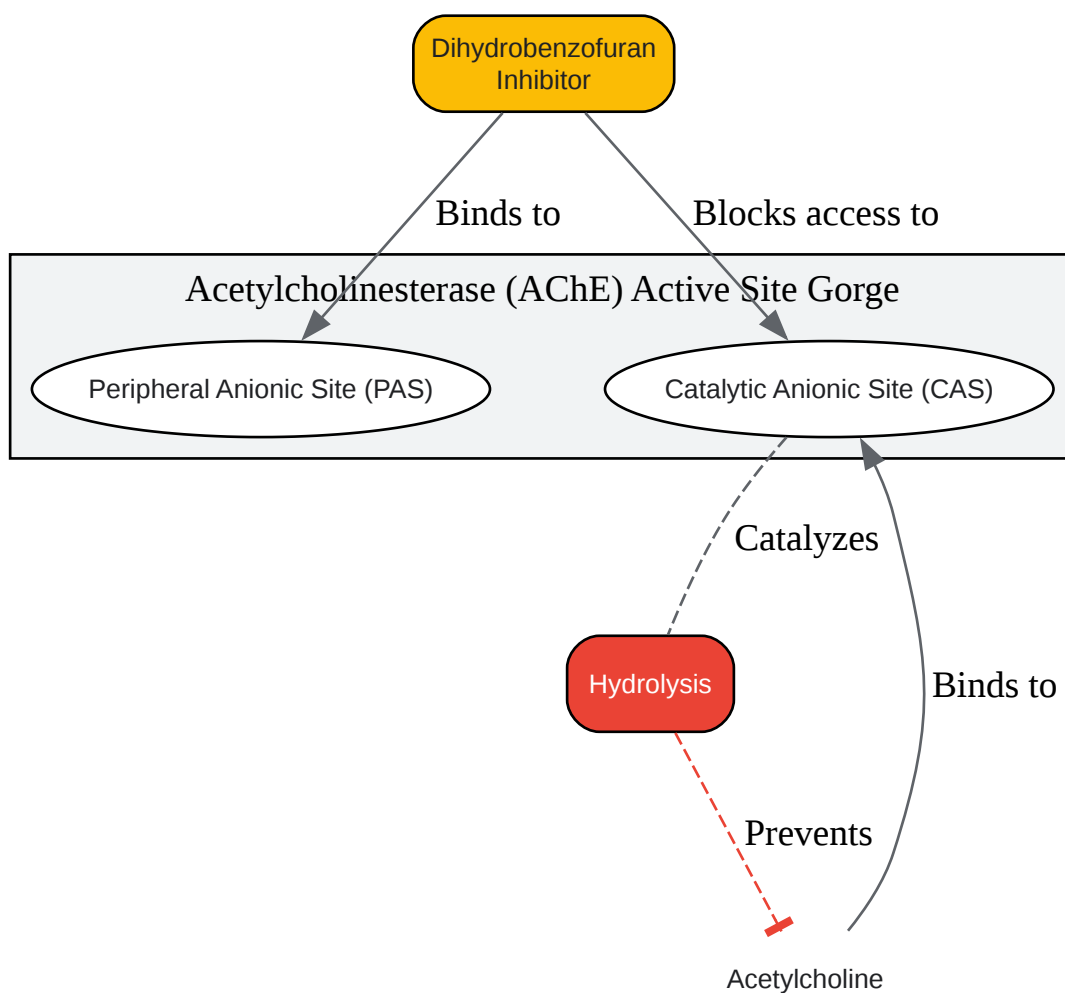
Compound	R1	R2	R3	IC50 (μM)	Reference
5a	H	H	Benzyl	5.8	[6]
5b	OCH3	H	Benzyl	2.1	[6]
5c	H	OCH3	Benzyl	3.5	[6]
6a	H	H	Phenyl	8.2	[6]
6b	OCH3	H	Phenyl	4.5	[6]

SAR Summary:

- The presence of a methoxy group on the dihydrobenzofuran ring (R1 or R2) generally enhances the inhibitory activity.
- The nature of the substituent at R3 also plays a role, with a benzyl group often leading to higher potency compared to a phenyl group.

Mechanism of Acetylcholinesterase Inhibition

AChE has a deep and narrow gorge containing the active site. The active site is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Inhibitors can bind to either or both of these sites to block the entry of acetylcholine and prevent its hydrolysis.[7]



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